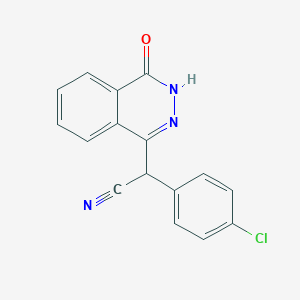
Hydantoin, 3,3'-((2,5-dimethyl-1,4-piperazinediyl)dimethylene)bis(5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) is a complex organic compound with a molecular formula of C38H38N6O4 and a molecular weight of 642.75 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two imidazolidine-2,4-dione moieties through methylene bridges.
Vorbereitungsmethoden
The synthesis of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylpiperazine with formaldehyde to form the bis(methylene) intermediate, which is then reacted with 5,5-diphenylimidazolidine-2,4-dione under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 3,3’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Dimethyl 3,3′-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate: This compound has a similar piperazine core but different substituents, leading to distinct chemical and biological properties.
3,3’-[(2,5-dimethylpiperazine-1,4-diyl)dimethanediyl]bis(5,5-diphenylimidazolidine-2,4-dione): This compound is structurally similar but may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
26786-96-9 |
|---|---|
Molekularformel |
C38H38N6O4 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C38H38N6O4/c1-27-23-42(26-44-34(46)38(40-36(44)48,31-19-11-5-12-20-31)32-21-13-6-14-22-32)28(2)24-41(27)25-43-33(45)37(39-35(43)47,29-15-7-3-8-16-29)30-17-9-4-10-18-30/h3-22,27-28H,23-26H2,1-2H3,(H,39,47)(H,40,48) |
InChI-Schlüssel |
KOJZTPZJOWDCLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



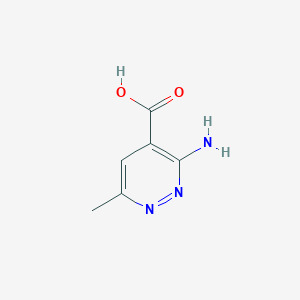

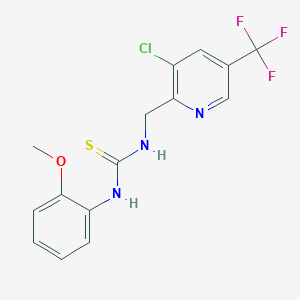
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
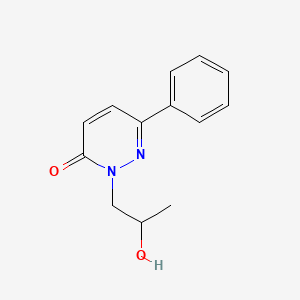
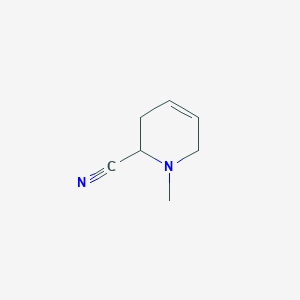
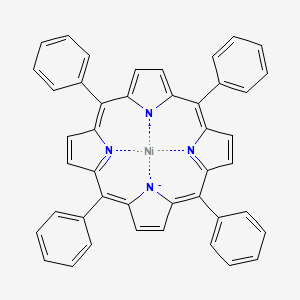
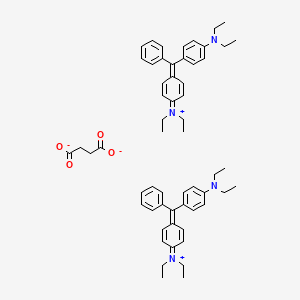

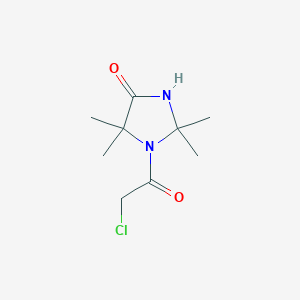
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
